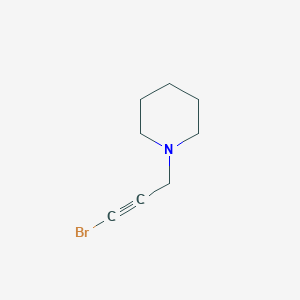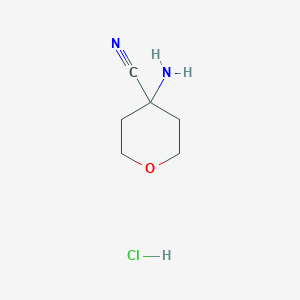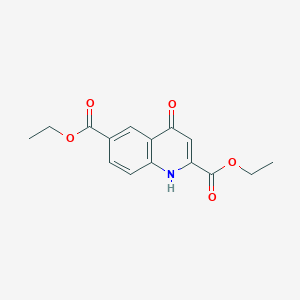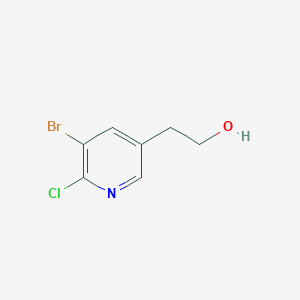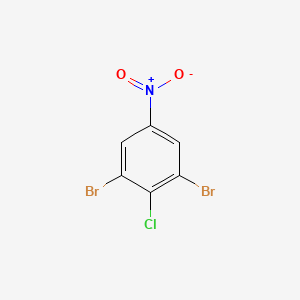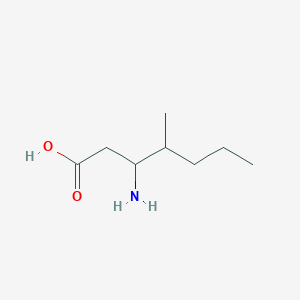
1-(1,2-Dihydroacenaphthylen-5-yl)ethanol
Overview
Description
1-(1,2-Dihydroacenaphthylen-5-yl)ethanol is an organic compound with the molecular formula C14H14O. It is a secondary alcohol derived from acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a hydroxyl group attached to a dihydroacenaphthylene moiety. It has a molecular weight of 198.26 g/mol and a density of 1.194 g/cm³ .
Preparation Methods
The synthesis of 1-(1,2-Dihydroacenaphthylen-5-yl)ethanol typically involves the reduction of 1-(1,2-Dihydroacenaphthylen-5-yl)ethanone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .
Industrial production methods may involve the catalytic hydrogenation of 1-(1,2-Dihydroacenaphthylen-5-yl)ethanone using a palladium or platinum catalyst under high pressure and temperature conditions. This method is advantageous for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Scientific Research Applications
1-(1,2-Dihydroacenaphthylen-5-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-5-yl)ethanol is primarily related to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparison with Similar Compounds
1-(1,2-Dihydroacenaphthylen-5-yl)ethanol can be compared with similar compounds such as:
1-(1,2-Dihydroacenaphthylen-5-yl)ethanone: This compound is the oxidized form of this compound and has different reactivity and applications.
1-(1,2-Dihydroacenaphthylen-5-yl)chloride: Formed by substituting the hydroxyl group with a chlorine atom, this compound has distinct chemical properties and uses.
Acenaphthene: The parent hydrocarbon from which this compound is derived, acenaphthene has a simpler structure and different chemical behavior.
The uniqueness of this compound lies in its specific combination of a secondary alcohol and a dihydroacenaphthylene moiety, which imparts unique chemical and physical properties .
Properties
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-9(15)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-9,15H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVWGWRMWJZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C2CCC3=C2C1=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946126 | |
| Record name | 1-(1,2-Dihydroacenaphthylen-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-72-7 | |
| Record name | 5-Acenaphthylenemethanol, 1,2-dihydro-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,2-Dihydroacenaphthylen-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


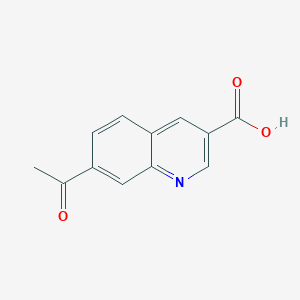
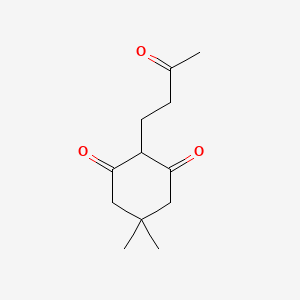

![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)
